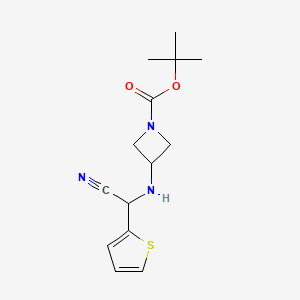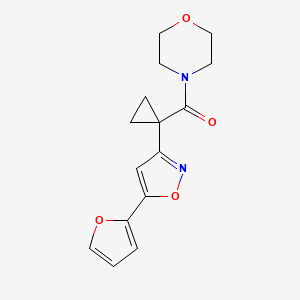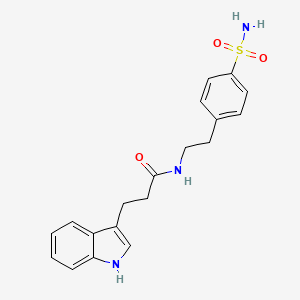
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound that features an indole ring, a sulfonamide group, and a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Phenethylamine Moiety: The phenethylamine moiety can be synthesized through the reduction of a nitro compound or by reductive amination of a corresponding ketone or aldehyde.
Coupling Reactions: The final step involves coupling the indole-sulfonamide intermediate with the phenethylamine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: The nitro group in the phenethylamine moiety can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4
Substitution: Pyridine, triethylamine (TEA)
Major Products Formed
Oxindole derivatives: from oxidation reactions
Amines: from reduction reactions
Substituted sulfonamides: from nucleophilic substitution reactions
Scientific Research Applications
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- 3-(1H-indol-3-yl)-N-(4-sulfamoylbenzyl)propanamide
Uniqueness
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole ring provides a versatile scaffold for chemical modifications, while the sulfonamide group enhances its potential as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H21N3O3S/c20-26(24,25)16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23)(H2,20,24,25) |
InChI Key |
XRFWQGUKKKFDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B14873701.png)


![8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14873730.png)

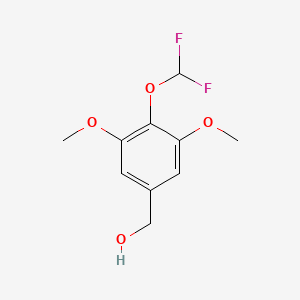
![(5S,8R,9S,10S,13R,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14873760.png)
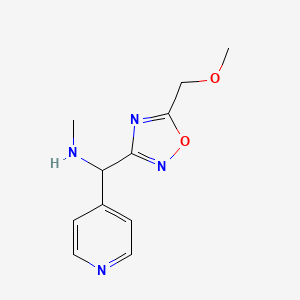
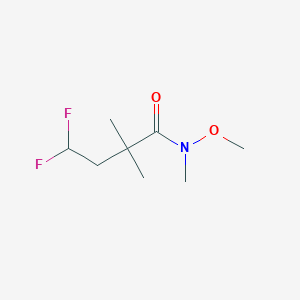
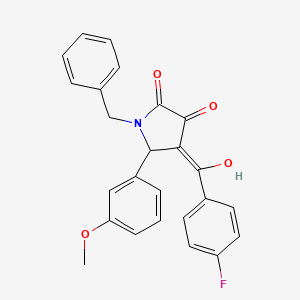
![2-(3-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14873775.png)
